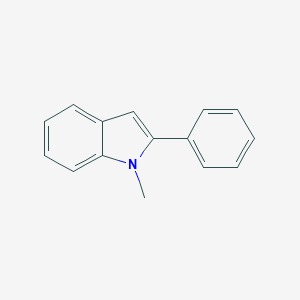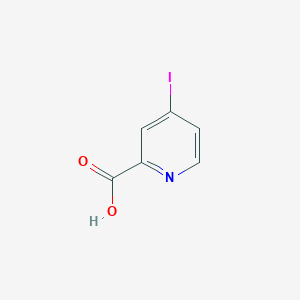
4-Iodopicolinic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodopicolinic acid typically involves the iodination of picolinic acid. One common method includes the use of hydrogen iodide and hypophosphorous acid in water at temperatures between 85-107°C. Sodium hydroxide is then added to the reaction mixture at 95°C. The mixture is cooled to room temperature and stirred for one hour, resulting in the precipitation of a yellow solid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to optimize reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Iodopicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can participate in oxidation and reduction reactions, forming different derivatives.
Coupling Reactions: It can undergo coupling reactions with various reagents to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinic acid derivatives, while oxidation and reduction reactions can produce different carboxylate or alcohol derivatives.
Scientific Research Applications
4-Iodopicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds and can be used in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-iodopicolinic acid involves its interaction with various molecular targets. As a derivative of picolinic acid, it can bind to metal ions and participate in coordination chemistry. This binding can influence the activity of enzymes and other proteins, leading to various biochemical effects. The iodine atom can also participate in halogen bonding, further modulating its interactions with biological molecules.
Comparison with Similar Compounds
Picolinic Acid: The parent compound, which lacks the iodine substitution.
Nicotinic Acid: An isomer with the carboxyl group at the third position.
Isonicotinic Acid: Another isomer with the carboxyl group at the fourth position.
Comparison: 4-Iodopicolinic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. Compared to picolinic acid, it has enhanced electrophilicity and can participate in halogen bonding. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
4-iodopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYJTEYGGAWURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355935 | |
| Record name | 4-Iodopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405939-79-9 | |
| Record name | 4-Iodopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of dimethylformamide (DMF) in the synthesis of 4-iodopicolinic acid as described in the research?
A1: The research paper "Improved Large-Scale Preparation of this compound" [] highlights the crucial role of DMF as a catalyst in the initial chlorination step of picolinic acid using thionyl chloride. [] This catalytic activity of DMF significantly improves the efficiency of the overall synthesis, making it suitable for large-scale production of this compound.
Q2: Can you elaborate on the two-step synthesis of this compound as described in the research?
A2: The research paper "Improved Large-Scale Preparation of this compound" [] outlines a two-step synthesis:
- Chlorination: Picolinic acid is reacted with thionyl chloride in the presence of DMF as a catalyst. This leads to the formation of methyl 4-chloropicolinate. []
- Iodination: Methyl 4-chloropicolinate is directly converted to this compound. [] While the specific reagents for this step are not detailed in the abstract, the research emphasizes a good yield for this transformation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
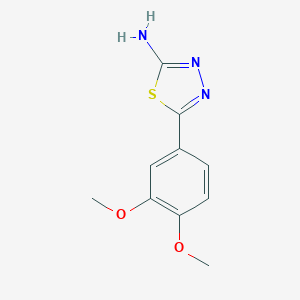

![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)

![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)
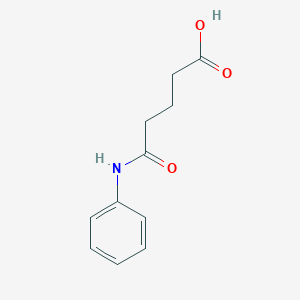
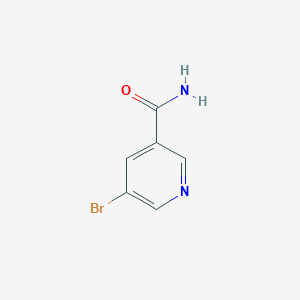
![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)


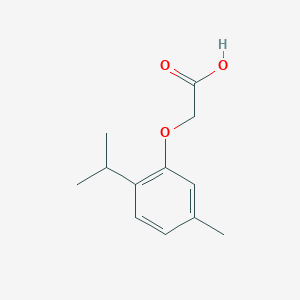
![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)
![5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B182961.png)
